4-amino-5-pyrazin-2-yl-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-pyrazin-2-yl-1,2,4-triazole-3-thiol is a heterocyclic compound that features both pyrazine and triazole moieties. This compound is of significant interest in organic chemistry due to its potential biological activities and applications in various fields such as medicinal chemistry and material science. The presence of the triazole ring is particularly noteworthy as it is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-pyrazin-2-yl-1,2,4-triazole-3-thiol typically involves the reaction of polyfunctionalized triazole with β-dicarbonyl compounds in the presence of ortho-phosphoric acid . Another method involves the reaction of triazole with arylidene malononitriles in dimethylformamide (DMF), which results in the formation of Schiff base compounds . Additionally, the reaction of triazole with aromatic aldehydes can also yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-pyrazin-2-yl-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-amino-5-pyrazin-2-yl-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antiviral, and antibacterial agent. Its structural similarity to other biologically active triazoles makes it a promising candidate for drug development.
Material Science: The compound’s unique electronic properties make it useful in the development of new materials, such as conductive polymers and sensors.
Biological Studies: It is used in various biological assays to study enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-amino-5-pyrazin-2-yl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-amino-5-pyrazin-2-yl-1,2,4-triazole-3-thiol is unique due to the presence of both pyrazine and triazole moieties, which confer distinct electronic and steric properties. This dual functionality enhances its potential for diverse chemical reactions and biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-amino-5-pyrazin-2-yl-1,2,4-triazole-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6S/c7-12-5(10-11-6(12)13)4-3-8-1-2-9-4/h1-3H,7H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWJJHXUUVZDBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN=C(N2N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)C2=NN=C(N2N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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